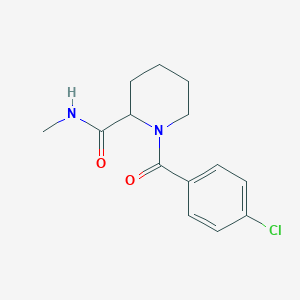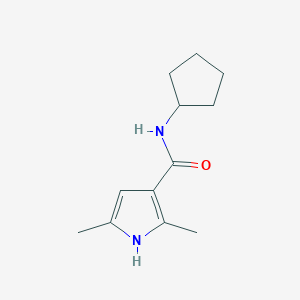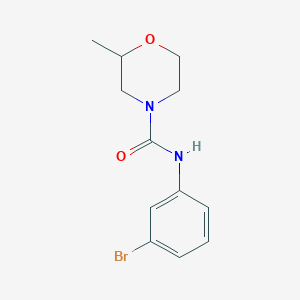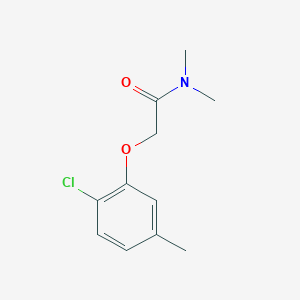
1-(4-chlorobenzoyl)-N-methylpiperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzoyl)-N-methylpiperidine-2-carboxamide, also known as C16H20ClN2O, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a piperidine derivative and belongs to the class of N-acylpiperidines. It has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 1-(4-chlorobenzoyl)-N-methylpiperidine-2-carboxamide involves its binding to the mu-opioid receptor in the brain. This binding leads to the activation of the receptor and subsequent inhibition of neurotransmitter release. This inhibition results in the reduction of pain sensation and the development of analgesic effects.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-N-methylpiperidine-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce pain sensation and develop analgesic effects. This compound has also been found to have anticonvulsant properties and may be used in the treatment of epilepsy. Additionally, this compound has been studied for its potential applications in the treatment of addiction and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorobenzoyl)-N-methylpiperidine-2-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the receptor and its role in pain management. However, one of the limitations of this compound is its potential for abuse and addiction. Therefore, it should be handled with care and used only for scientific research purposes.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorobenzoyl)-N-methylpiperidine-2-carboxamide. One direction is to study its potential applications in the treatment of addiction and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail and identify potential targets for drug development. Additionally, this compound may be used as a tool for studying the mu-opioid receptor and its role in pain management. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion:
In conclusion, 1-(4-chlorobenzoyl)-N-methylpiperidine-2-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has several potential applications in the treatment of pain, addiction, and neurodegenerative diseases. Further research is needed to fully understand its potential and identify potential targets for drug development.
Synthesemethoden
The synthesis of 1-(4-chlorobenzoyl)-N-methylpiperidine-2-carboxamide involves the reaction of 4-chlorobenzoyl chloride with N-methylpiperidine-2-carboxamide in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzoyl)-N-methylpiperidine-2-carboxamide has been studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied. This compound has been used in research related to pain management, addiction, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(4-chlorobenzoyl)-N-methylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-16-13(18)12-4-2-3-9-17(12)14(19)10-5-7-11(15)8-6-10/h5-8,12H,2-4,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWECRYVMLBPRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzoyl)-N-methylpiperidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)

![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)

![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)




![N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)

![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7511595.png)
